

# In Vivo Toxicity of Orthosiphon B in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Disclaimer

This document summarizes the available in vivo toxicity data for extracts of Orthosiphon stamineus (also known as Orthosiphon aristatus), the plant from which the compound Orthosiphon B is derived. To date, specific in vivo toxicity studies on the isolated compound "Orthosiphon B" are not readily available in the public domain. The presented data on Orthosiphon stamineus extracts should be considered as a surrogate, providing a general toxicological profile of the plant's constituents. It is crucial to conduct specific toxicity studies on the isolated Orthosiphon B compound for a definitive safety assessment.

### Introduction

Orthosiphon stamineus, a medicinal plant rich in flavonoids and phenolic compounds, has a long history of traditional use. Its extracts are reported to contain several bioactive constituents, including sinensetin, eupatorin, and rosmarinic acid.[1][2][3][4] As with any potential therapeutic agent, a thorough evaluation of its safety profile is essential. This document provides a compilation of in vivo toxicity data from studies on Orthosiphon stamineus extracts in rodent models, along with detailed protocols for conducting such studies.

## **Quantitative Toxicity Data**



The following tables summarize the quantitative data from acute, sub-acute, and sub-chronic oral toxicity studies of Orthosiphon stamineus extracts in rodent models.

Table 1: Acute Oral Toxicity of Orthosiphon stamineus

**Extracts in Rats** 

| Extract<br>Type                              | Rodent<br>Strain  | Dose<br>(mg/kg) | Observatio<br>n Period | Key<br>Findings                                                                   | Reference |
|----------------------------------------------|-------------------|-----------------|------------------------|-----------------------------------------------------------------------------------|-----------|
| Standardized<br>Extract                      | Sprague<br>Dawley | 5000            | 14 days                | No mortality<br>or signs of<br>toxicity. LD50<br>> 5000<br>mg/kg.                 | [5][6]    |
| 50%<br>Methanolic<br>Extract                 | Sprague<br>Dawley | 5000            | 14 days                | No mortality or visible signs of toxicity. LD50 > 5000 mg/kg.                     | [7][8]    |
| Nano<br>liposomes of<br>Ethanolic<br>Extract | Sprague<br>Dawley | 5000            | 14 days                | No mortality<br>or significant<br>behavioral<br>changes.<br>LD50 > 5000<br>mg/kg. | [1]       |

LD50: Lethal Dose 50, the dose required to kill 50% of the test population.

# Table 2: Sub-acute and Sub-chronic Oral Toxicity of Orthosiphon stamineus Extracts in Rats



| Extract<br>Type                              | Rodent<br>Strain  | Doses<br>(mg/kg/day)     | Duration | Key<br>Findings                                                                                            | Reference |
|----------------------------------------------|-------------------|--------------------------|----------|------------------------------------------------------------------------------------------------------------|-----------|
| Methanolic<br>Extract                        | Sprague<br>Dawley | 500, 1000,<br>3000, 5000 | 14 days  | No lethality or adverse toxic signs.                                                                       | [9]       |
| Nano<br>liposomes of<br>Ethanolic<br>Extract | Sprague<br>Dawley | 250, 500,<br>1000        | 28 days  | No significant changes in body weight, hematological , or biochemical parameters.  NOAEL > 1000 mg/kg/day. | [1]       |
| 50%<br>Methanolic<br>Extract                 | Sprague<br>Dawley | 1250, 2500,<br>5000      | 28 days  | No mortality<br>or signs of<br>toxicity.<br>NOAEL =<br>5000<br>mg/kg/day.                                  | [7]       |

NOAEL: No-Observed-Adverse-Effect Level, the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

## **Table 3: Developmental and Reproductive Toxicity of Orthosiphon stamineus Extract**



| Extract<br>Type                    | Rodent<br>Species    | Doses<br>(mg/kg/day) | Study Type                                   | Key<br>Findings                                                                                                       | Reference |
|------------------------------------|----------------------|----------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Standardized<br>Aqueous<br>Extract | Rats                 | up to 2000           | Development<br>al Toxicity                   | No maternal toxicity or externally visible anomalies in offspring. Some skeletal variations observed at higher doses. | [10]      |
| Not Specified                      | Swiss Albino<br>Mice | 62.5, 125,<br>250    | 90-day<br>Reproductive<br>Toxicity<br>(Male) | Higher doses (250 mg/kg) showed reduced sperm count and motility, and induced morphologica I abnormalities            | [11]      |

## **Experimental Protocols**

The following are detailed protocols for conducting in vivo toxicity studies, based on OECD guidelines and methodologies reported in the cited literature.

## Acute Oral Toxicity Study (Following OECD Guideline 425)

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50.

Materials:



- Test substance (e.g., Orthosiphon B)
- Vehicle (e.g., distilled water, corn oil)
- Healthy, young adult nulliparous and non-pregnant female rats (Sprague Dawley strain recommended)[12]
- Oral gavage needles
- Animal cages with appropriate bedding
- Calibrated balance for weighing animals

#### Protocol:

- Animal Acclimatization: House the animals in standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study, with free access to standard pellet diet and water.[13]
- Fasting: Fast the animals overnight (withholding food but not water) before dosing.[13]
- Dose Preparation: Prepare the test substance in the selected vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 1-2 mL/100g of body weight.[12]
- Dosing (Limit Test):
  - Administer a single oral dose of 5000 mg/kg to one animal.[8]
  - Observe the animal closely for the first 30 minutes, periodically during the first 24 hours
    (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
     [13]
  - If the animal survives, dose four more animals sequentially. If three or more animals survive, the LD50 is considered to be greater than 5000 mg/kg.[12]
- Dosing (Main Test if toxicity is expected):



- The "Up-and-Down Procedure" is used. Start with a dose just below the estimated LD50.
   [8]
- Dose animals one at a time at 48-hour intervals.[8]
- If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased.[8]
- Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, intensity, and duration of these signs.[13]
- Body Weight: Record the body weight of each animal shortly before dosing and weekly thereafter.[13]
- Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).[14]

## Sub-chronic Oral Toxicity Study (28-Day) (Following OECD Guideline 407)

Objective: To gather information on the potential health hazards likely to arise from repeated exposure over a 28-day period.

#### Materials:

- Test substance
- Vehicle
- Healthy young adult male and female rats (Sprague Dawley strain recommended)[15]
- Oral gavage needles
- Equipment for hematological and clinical biochemistry analysis

#### Protocol:



- Animal Acclimatization: As described for the acute toxicity study.
- Group Formation: Randomly assign animals to at least three dose groups and one control group (vehicle only), with a minimum of 5 males and 5 females per group.[16]
- Dose Preparation and Administration:
  - Prepare graded doses of the test substance in the vehicle. The highest dose should induce toxic effects but not death or severe suffering.[1]
  - Administer the respective doses orally via gavage daily for 28 consecutive days.[1]
- Observations:
  - Conduct daily clinical observations for signs of toxicity.
  - Record body weight and food/water consumption weekly.[17]
- Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for analysis of hematological and clinical biochemistry parameters.
  - Hematology: Hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.
  - Clinical Biochemistry: Glucose, urea, creatinine, total protein, albumin, and liver function enzymes (e.g., ALT, AST).
- Necropsy and Histopathology:
  - At the end of the study, euthanize all animals.
  - Conduct a gross necropsy, and record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain).[17]
  - Preserve organs and tissues for histopathological examination.



## Chronic Toxicity Study (General Protocol based on OECD Guideline 452)

Objective: To characterize the toxicological profile of a substance after prolonged and repeated exposure.

#### Materials:

- Test substance
- Vehicle
- Rodents (preferably rats)[18]
- Equipment for long-term housing and monitoring

#### Protocol:

- Animal Acclimatization and Group Formation: Similar to the sub-chronic study, but with a larger number of animals per group (at least 20 males and 20 females) to account for the longer duration.[19][20]
- Dose Administration: Administer the test substance daily for a period of 12 months (or other duration as required by regulatory agencies). Administration can be via gavage, in the diet, or in drinking water.[18][20]
- Observations:
  - Daily clinical observations.
  - Regular measurements of body weight, food, and water consumption.[18]
  - Ophthalmological examinations at the start and end of the study.[17]
- Hematology and Clinical Biochemistry: Perform analyses at multiple time points (e.g., 3, 6, and 12 months).[18]



 Necropsy and Histopathology: At the conclusion of the study, perform a comprehensive gross necropsy and histopathological examination of a full range of organs and tissues from all animals.[18]

# Visualization of Workflows and Pathways Experimental Workflows



Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study (OECD 425).





Click to download full resolution via product page

Caption: Workflow for a 28-day sub-chronic oral toxicity study (OECD 407).

### **Potential Signaling Pathways**

While specific toxicological pathways for Orthosiphon constituents are not well-defined, phytochemicals, in general, can modulate various cellular signaling pathways. An imbalance in these pathways can lead to cellular stress and toxicity.[21][22][23][24]





Click to download full resolution via product page

Caption: Potential signaling pathways modulated by phytochemicals leading to toxicological outcomes.

### Conclusion

The available in vivo toxicity data from rodent models suggest that extracts of Orthosiphon stamineus have a low order of acute toxicity. Sub-acute and sub-chronic studies also indicate a high NOAEL. However, some reproductive toxicity has been observed at higher doses in male mice after prolonged exposure. It is important to reiterate that these findings are for plant extracts and may not directly translate to the toxicity profile of the isolated compound Orthosiphon B. Further studies, including chronic toxicity and carcinogenicity assessments, are necessary for a comprehensive safety evaluation. The provided protocols offer a standardized framework for conducting these essential in vivo toxicity studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. globinmed.com [globinmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity of Orthosiphon stamineus Benth standardized extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Toxicity Studies of 50% Methanolic Extract of Orthosiphon stamineus Benth PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). IVAMI [ivami.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. ifif.org [ifif.org]
- 18. Chronic toxicity tests (OECD 452: 2018). IVAMI [ivami.com]
- 19. Test No. 452: Chronic Toxicity Studies Overton [app.overton.io]



- 20. oecd.org [oecd.org]
- 21. Phytochemicals: Potential Therapeutic Modulators of Radiation Induced Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance [foodandnutritionjournal.org]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Toxicity of Orthosiphon B in Rodent Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15294154#in-vivo-toxicity-studies-of-orthosiphon-b-in-rodent-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com